Bienvenue dans la boutique en ligne BenchChem!

(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane

nAChR agonist stereochemistry α4β2 receptor

(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane (CAS 1932110-29-6) is a conformationally rigid, enantiomerically defined bicyclic diamine with molecular formula C₇H₁₄N₂ and molecular weight 126.20 Da. The compound belongs to the diazabicyclo[4.2.0]octane class, featuring a fused cyclobutane-piperidine ring system with two nitrogen atoms at positions 3 (tertiary, N-methylated) and 7 (secondary amine).

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 1932110-29-6
Cat. No. B3040355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane
CAS1932110-29-6
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCN1CCC2C(C1)CN2
InChIInChI=1S/C7H14N2/c1-9-3-2-7-6(5-9)4-8-7/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
InChIKeyAWWQFCRPACWRGB-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane (CAS 1932110-29-6): Bicyclic Diamine Scaffold for nAChR-Targeted Procurement


(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane (CAS 1932110-29-6) is a conformationally rigid, enantiomerically defined bicyclic diamine with molecular formula C₇H₁₄N₂ and molecular weight 126.20 Da [1]. The compound belongs to the diazabicyclo[4.2.0]octane class, featuring a fused cyclobutane-piperidine ring system with two nitrogen atoms at positions 3 (tertiary, N-methylated) and 7 (secondary amine) . Its defining characteristics include zero rotatable bonds (Fsp³ = 1.0), a computed LogP of -0.09, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 15.27 Ų [1]. The (1R,6S) absolute stereochemistry places the secondary amine in a specific spatial orientation relative to the N-methyl group, distinguishing it from its (1S,6R) enantiomer (CAS 1932519-57-7) . The scaffold is explicitly claimed as a core structure in patents targeting neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype [2].

Why Generic Substitution Fails for (1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane: Stereochemistry, Nitrogen Regioisomerism, and Scaffold Rigidity


Substituting (1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane with a closely related diazabicyclic analog introduces quantifiable risks in three critical dimensions. First, enantiomeric substitution with the (1S,6R) isomer (CAS 1932519-57-7) inverts the spatial orientation of the secondary amine, a key hydrogen-bonding and cation-π interaction vector; class-level evidence from the analogous Boc-protected 3,7-diazabicyclo[4.2.0]octane scaffold demonstrates that this stereochemical inversion produces an approximately 50-fold reduction in α4β2 nAChR agonist potency . Second, regioisomeric replacement with the 3,8-diazabicyclo[4.2.0]octane isomer relocates the secondary amine from the cyclobutane-fused position 7 to position 8, altering the N–N distance and dihedral angle of the diamine pharmacophore—parameters demonstrated to govern α4β2/α3β4 subtype selectivity in the extensively characterized 3,8-series (Frost et al., J. Med. Chem. 2006) [1]. Third, substitution with the unsubstituted 3,7-diazabicyclo[4.2.0]octane parent (CAS 63105-76-0) removes the N-methyl group, changing the hydrogen bond donor count from 1 to 2, increasing the computed LogP difference by approximately 0.64 log units, and eliminating a tertiary amine center critical for modulating basicity and membrane permeability . These structural variations are not interchangeable without altering pharmacological and physicochemical performance.

Quantitative Differentiation Evidence: (1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane vs. Closest Analogs


Stereochemical Differentiation: (1R,6S) vs. (1S,6R) Enantiomer — α4β2 nAChR Activation Potency

The (1R,6S) absolute configuration of 3-Methyl-3,7-diazabicyclo[4.2.0]octane positions the N-methyl group and the secondary amine in a defined spatial relationship. While direct receptor pharmacology data for the 3-methyl-substituted compound is not publicly available, class-level inference from the structurally analogous (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane scaffold provides quantitative guidance: the (1R,6S) enantiomer of the Boc-protected analog exhibits an EC₅₀ of approximately 1.2 μM at the human α4β2 nAChR, representing a ~50-fold reduction in agonist potency compared to the (1S,6R) enantiomer (EC₅₀ ≈ 24 nM) . This difference is attributed to misalignment of the secondary amine with the β2Glu-189 residue in the (1R,6S) configuration . For procurement decisions, this establishes that (1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane provides a distinct pharmacological starting point relative to its enantiomer, relevant for programs requiring either agonist or antagonist profiling from a given stereochemical series.

nAChR agonist stereochemistry α4β2 receptor

Nitrogen Regioisomerism: 3,7-Diazabicyclo[4.2.0]octane vs. 3,8-Diazabicyclo[4.2.0]octane Core — Pharmacophore Geometry

The 3,7-diazabicyclo[4.2.0]octane scaffold positions the secondary amine at the 7-position (fused cyclobutane ring nitrogen), whereas the extensively characterized 3,8-isomer places it at the 8-position. In the 3,8-series reported by Frost et al. (2006), numerous analogs achieve picomolar Ki values (e.g., compound 24: Ki < 1 nM at hα4β2) and nanomolar EC₅₀ values with robust analgesic efficacy in the rat formalin model [1]. The 3,7-isomer is independently claimed as a core in US20100144700A1 alongside the 3,8-isomer, indicating that both regioisomers are considered viable but distinct scaffolds for α4β2 nAChR modulation [2]. QSAR studies by Kim et al. (2009) on diazabicyclo[4.2.0]octane derivatives demonstrate that CoMSIA steric and electrostatic field models (q² = 0.926–0.945, r²_ncv = 0.983–0.988) can predict α4β2 vs. α3β4 selectivity, and that nitrogen positional isomerism alters the steric field contour maps that govern subtype selectivity [3]. The 3,7-scaffold offers an alternative vector for the secondary amine hydrogen bond donor, which may provide differentiated α4β2/α3β4 selectivity profiles compared to the 3,8-series.

regioisomer nAChR pharmacophore nitrogen position

Physicochemical Differentiation: 3-Methyl Substitution vs. Unsubstituted 3,7-Diazabicyclo[4.2.0]octane Parent

The N-methyl group at position 3 of (1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane produces measurable differences in key physicochemical descriptors relative to the unsubstituted 3,7-diazabicyclo[4.2.0]octane parent (CAS 63105-76-0). The methylated compound exhibits a computed LogP of -0.09 (Chemscene) to -0.34 (Chem-Space) [1], compared to -0.73 for the unsubstituted parent , representing a LogP increase of 0.39–0.64 log units. The hydrogen bond donor count decreases from 2 (unsubstituted) to 1 (3-methyl), as the tertiary N-methyl amine cannot serve as a hydrogen bond donor [1]. Molecular weight increases from 112.18 to 126.20 Da. These changes are quantifiable and directly impact predicted membrane permeability, solubility, and the compound's suitability as a fragment or building block where hydrogen bond donor count influences ligand efficiency metrics.

LogP hydrogen bond donors physicochemical properties

Conformational Preorganization: Zero Rotatable Bonds as a Defining Scaffold Feature for Target Engagement

(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane possesses zero rotatable bonds and an Fsp³ (fraction of sp³-hybridized carbons) of 1.0, as documented in the Chem-Space database [1]. This complete conformational restriction is inherent to the fused [4.2.0] bicyclic system and distinguishes it from flexible diamine alternatives such as N,N'-dimethylethylenediamine (2 rotatable bonds) or N-methylpiperazine (1 rotatable bond). The rigid scaffold pre-organizes the two nitrogen atoms into a fixed spatial relationship, reducing the entropic penalty upon receptor binding. The QSAR study by Kim et al. (2009) demonstrates that steric and electrostatic fields around the diazabicyclo[4.2.0]octane core are the dominant determinants of nAChR affinity and subtype selectivity (CoMSIA q² = 0.926–0.945) [2], underscoring that scaffold geometry—not flexible conformational sampling—drives target engagement. This property is particularly valuable in fragment-based drug discovery, where rigid fragments with defined exit vectors yield more interpretable structure–activity relationships .

conformational rigidity rotatable bonds fragment-based drug discovery

Commercial Supply Profile: Multi-Vendor Availability with Defined Purity and Storage Specifications

(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane is available from at least 12 suppliers cataloged through the Chem-Space aggregator, with catalog numbers spanning multiple vendors (e.g., AC5086, CS-0449019, OR470486) [1]. Purity specifications range from 95% (Chemenu, CymitQuimica) to 97% (Angene International via Chem-Space) to 98% (Chemscene, Leyan) [1]. The compound is supplied as the free base and requires storage sealed in dry conditions at 2–8°C . The enantiomeric counterpart, (1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane (CAS 1932519-57-7), is also commercially available, enabling procurement of both enantiomers for comparative studies . In contrast, the unsubstituted 3,7-diazabicyclo[4.2.0]octane parent (CAS 63105-76-0) carries GHS07 hazard classification (H302, H315, H319, H335) and requires more stringent handling, while the target compound's hazard profile is classified similarly . The multi-vendor supply base with defined purity specifications reduces single-supplier dependency risk for research programs.

procurement purity supply chain quality specification

Optimal Application Scenarios for (1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane Based on Quantitative Differentiation Evidence


Enantiomerically Defined α4β2 nAChR Chemical Probe Synthesis

The (1R,6S) configuration provides a defined stereochemical starting point for synthesizing α4β2 nAChR chemical probes with attenuated agonist potency relative to the (1S,6R) series. Based on class-level evidence showing ~50-fold reduction in α4β2 activation for the (1R,6S) enantiomer of the Boc-protected analog , researchers can employ (1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane as a scaffold for developing partial agonists or antagonists where full agonism (associated with the (1S,6R) configuration) is undesirable. The secondary amine at position 7 serves as a derivatization handle for introducing heteroaryl carbonyl groups as described in US20100144700A1 [1], enabling systematic exploration of subtype selectivity.

Fragment-Based Drug Discovery Library Design Using a Zero-Rotatable-Bond Scaffold

With zero rotatable bonds and Fsp³ = 1.0 [2], (1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane meets key fragment library design criteria: high three-dimensionality, complete conformational preorganization, and defined exit vectors for fragment growing. The scaffold's rigid geometry ensures that any observed SAR is attributable to substituent effects rather than conformational averaging, as supported by QSAR models demonstrating that steric and electrostatic fields dominate nAChR affinity prediction (q² = 0.926–0.945) [3]. The secondary amine at position 7 and the tertiary N-methyl amine at position 3 provide two distinct vectors for parallel derivatization, enabling efficient exploration of chemical space around a rigid core.

CNS-Penetrant Lead Optimization with Reduced Hydrogen Bond Donor Count

The reduced hydrogen bond donor count (HBD = 1 vs. 2 for the unsubstituted parent) and increased computed LogP (ΔLogP = +0.39 to +0.64) of (1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane relative to 3,7-diazabicyclo[4.2.0]octane (CAS 63105-76-0) favor CNS drug discovery programs where blood-brain barrier penetration is required. The single hydrogen bond donor (secondary amine at position 7) reduces the desolvation penalty for membrane crossing while retaining a key pharmacophoric element for target engagement. This positions the compound as a preferred core scaffold over the unsubstituted parent for CNS-targeted nAChR programs.

Comparative Stereochemical Pharmacology Studies Between Enantiomeric Series

The commercial availability of both (1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane (CAS 1932110-29-6) and its (1S,6R) enantiomer (CAS 1932519-57-7) from multiple vendors enables head-to-head stereochemical comparisons in biological assays. Researchers can systematically evaluate how stereochemical inversion at the [4.2.0] bicyclic core affects target engagement, functional activity, and selectivity, providing critical SAR information that informs lead series direction. The defined purity specifications (95–98%) across suppliers ensure reproducible starting material quality for such comparative studies.

Quote Request

Request a Quote for (1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.